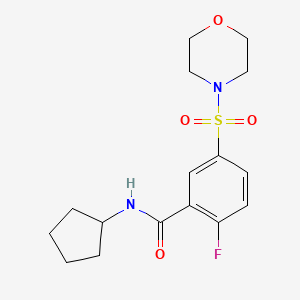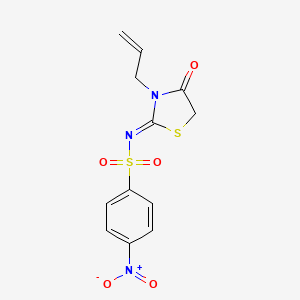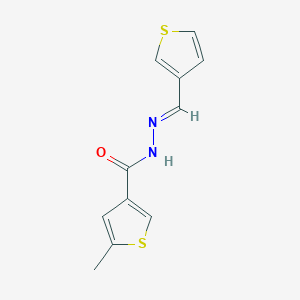
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone, also known as Bromoacetylphenone, is a chemical compound that has been extensively researched in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone is not well understood. However, it is believed that this compound may act as an acylating agent, reacting with various nucleophiles in biological systems. This can lead to the inhibition of various enzymes and biological processes, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone are not well characterized. However, it has been shown to have cytotoxic effects on various cancer cell lines, and may have potential as an anticancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. Additionally, it has a wide range of potential applications in organic synthesis, materials science, and coordination chemistry. However, this compound also has several limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent degradation. Additionally, it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and purity. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound, particularly in vivo. Finally, this compound may have potential as a therapeutic agent, and further research is needed to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone can be achieved through a variety of methods. One commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of acetyl chloride with 4-bromophenyl-2-propanone in the presence of a Lewis acid catalyst. Another method involves the reaction of bromophenylacetic acid with acetyl chloride in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone.
Applications De Recherche Scientifique
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)14-4-2-3-5-16(14)20-10-15(19)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDJCTANOSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)

